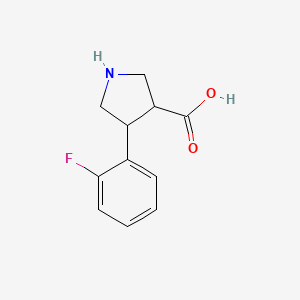![molecular formula C13H19ClN2O3 B1439913 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220037-62-6](/img/structure/B1439913.png)
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the formula C₁₃H₁₉ClN₂O₃ . It is classified as an irritant .
Molecular Structure Analysis
The molecular weight of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is 286.76 . The InChI code is 1S/C13H18N2O3.ClH/c1-10-7-12 (4-5-13 (10)15 (16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride include its molecular formula C₁₃H₁₉ClN₂O₃ and its molecular weight of 286.76 .Aplicaciones Científicas De Investigación
Piperidine Derivatives in Pharmacology
Piperidine derivatives exhibit a wide range of pharmacological activities, including aspartic protease inhibition which is significant for therapeutic interventions against diseases like malaria caused by Plasmodium falciparum. The study by Saify et al. (2011) on nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine demonstrated the importance of the nitro group in enhancing the inhibitory activity against plasmepsin-II, an aspartic protease from Plasmodium falciparum (Saify et al., 2011).
Synthesis and Structural Studies
The synthesis and structural characterization of piperidine derivatives provide insights into their potential applications in medicinal chemistry and drug development. Anioła et al. (2016) explored the hydrogen-bonded complexes of (R/S)-piperidinium-3-carboxylic acid with dichloro-nitrophenol, showcasing the ability to form stable structures through hydrogen bonding, which is crucial for the design of drug molecules with specific target interactions (Anioła et al., 2016).
Antifungal and Antibacterial Properties
Research on the biological activities of piperidine derivatives, such as the study by Yamali et al. (2016), reveals their potential as candidates for developing new antimicrobial agents. The synthesized phenolic bis Mannich bases displayed cytotoxic and enzyme inhibitory effects, pointing to their applicability in addressing drug resistance issues in cancer and infectious diseases (Yamali et al., 2016).
Molecular Design for Near-Infrared Absorbers
In the field of photodynamic therapy, the design of near-infrared absorbers is critical. Reddy et al. (2013) demonstrated the incorporation of spiro-piperidine units in synthetic bacteriochlorins, aiming to tailor their spectral properties for better therapeutic outcomes. This work illustrates the versatility of piperidine derivatives in the development of molecules with specific optical properties for medical applications (Reddy et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTFEBLDDZODSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



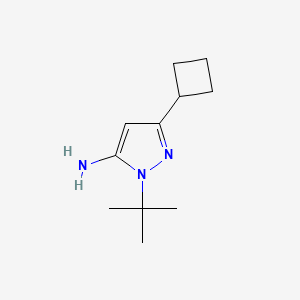
![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)
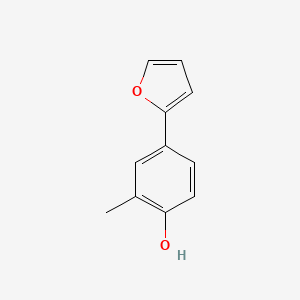
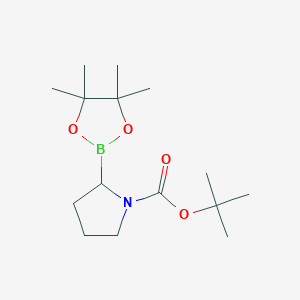

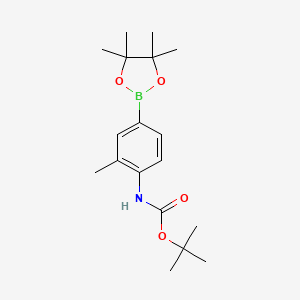

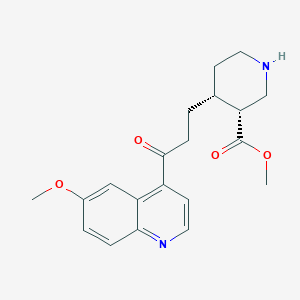
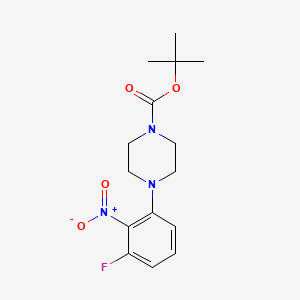
![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)
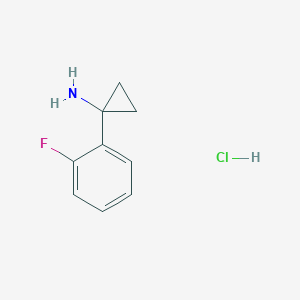
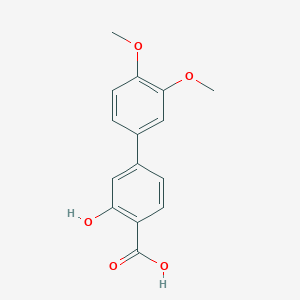
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)
